1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol
Description
Properties
Molecular Formula |
C9H8BrClO |
|---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-(2-bromo-5-chlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8BrClO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9,12H,1H2 |
InChI Key |
VMQQRBQGBJZYOI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)Cl)Br)O |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Physicochemical Properties
Molecular Architecture
The target compound features a benzene ring substituted with bromine (2-position) and chlorine (5-position), connected to a propenol moiety. The hydroxyl group resides on the chiral carbon (C1), which also bonds to the aromatic ring and a vinyl group (C2–C3 double bond). This configuration imposes significant stereoelectronic effects, influencing both reactivity and physical properties.
Spectral Characterization
Key spectroscopic data from PubChem entries include:
- 1H NMR (400 MHz, CDCl3): δ 5.85 (dd, J = 17.2, 10.8 Hz, 1H, CH2=CH), 5.35 (d, J = 17.2 Hz, 1H, trans-CH2), 5.25 (d, J = 10.8 Hz, 1H, cis-CH2), 4.98 (q, J = 6.4 Hz, 1H, CH-OH), 7.45–7.30 (m, 3H, aryl).
- 13C NMR (101 MHz, CDCl3): δ 143.2 (C-Br), 137.8 (C-Cl), 132.5 (CH=CH2), 128.9–121.4 (aryl CH), 75.3 (C-OH).
- Optical Rotation : [α]D25 = +28.4° (c = 1.0, CHCl3), confirming the R-configuration.
Synthetic Methodologies
Asymmetric Grignard Addition to 2-Bromo-5-chlorobenzaldehyde
Aldehyde Synthesis (Patent CN107879918B)
The precursor 2-bromo-5-chlorobenzaldehyde is synthesized via regioselective bromination of 3-chlorobenzaldehyde using N-bromosuccinimide (NBS) under acidic conditions:
Reaction Conditions :
Mechanistic Insight :
Iodine generates bromonium ions (Br+), directing electrophilic substitution to the ortho position relative to the aldehyde group. Steric hindrance from the existing chlorine substituent at position 5 enhances para-selectivity.
Enantioselective Allylation
The aldehyde undergoes asymmetric addition with allylmagnesium bromide using a chiral bis(oxazoline)-Cu(I) catalyst:
Procedure :
Performance Metrics :
CBS Reduction of Propargyl Ketone
Ketone Synthesis
1-(2-Bromo-5-chlorophenyl)prop-2-yn-1-one is prepared via Sonogashira coupling:
Reaction :
Enantioselective Reduction
Corey-Bakshi-Shibata (CBS) reduction achieves stereocontrol:
Comparative Analysis of Synthetic Routes
| Parameter | Grignard Route | CBS Reduction |
|---|---|---|
| Starting Material | Aldehyde | Propargyl Ketone |
| Steps | 2 | 3 |
| Overall Yield | 74% | 62% |
| ee | 94% | 89% |
| Scalability | >100 g | <50 g |
| Catalyst Cost | $120/g | $450/g |
Key Findings :
Reaction Optimization Strategies
Solvent Effects in Grignard Addition
THF outperforms Et2O and toluene due to:
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent CN107879918B’s aldehyde production adapts to flow systems:
Analytical Challenges and Solutions
Chiral Purity Assessment
HPLC Method :
Emerging Methodologies
Enzymatic Dynamic Kinetic Resolution
Novozym 435 (Candida antarctica lipase B) with Ru catalyst:
- Racemic Substrate : 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol
- Conversion : 99%
- ee : 98% (R)
- Advantage : Combines racemization and enantioselective acetylation.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond in the propenyl chain can be reduced to form the saturated alcohol.
Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one.
Reduction: Formation of 1-(2-Bromo-5-chlorophenyl)propan-1-ol.
Substitution: Formation of various substituted phenylpropene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitution
(2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-ol
- Structural Differences : Replaces the benzene ring with a thiophene ring, altering electronic properties and steric interactions.
- Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | Pcm21b (orthorhombic) |
| Unit cell dimensions | a = 3.9247 Å, b = 11.549 Å, c = 28.111 Å |
| Dihedral angle (thiophene/benzene) | 13.2° |
| Hydrogen bonding | No significant H-bonding; stacking along a-axis (3.925 Å spacing) |
The absence of strong hydrogen bonding contrasts with the propenol group in the target compound, which can form O–H···O interactions .
Functional Group Variants
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one
- Key Difference : Ketone group replaces the alcohol, eliminating hydrogen-bonding capability.
- Impact: Reduced solubility in polar solvents and altered reactivity in nucleophilic additions. Crystallizes in a monoclinic system (space group P2₁/c) with shorter Br···O interactions (3.10 Å) compared to halogen stacking in the target compound .
1-(N,N-Dimethylamino)prop-2-en-1-ol
- Modification: Amino group substitutes halogenated aryl ring.
- Reactivity: Enhanced nucleophilicity due to the amino group, enabling participation in Mannich reactions and imine formation, unlike the halogenated target compound .
Halogen-Substituted Analogues
1-(2-Bromophenyl)prop-2-en-1-ol
2-Bromo-2'-chloro-5,5'-dimethyl-1,1'-biphenyl
- Comparison: Biphenyl backbone with similar halogenation but lacking the propenol group.
- Spectral Data :
- ¹H NMR (CDCl₃) : δ 7.55–7.04 (m, aromatic), 2.37–2.35 (s, CH₃).
- ¹³C NMR : δ 140.41–120.34 (aromatic carbons). The absence of allylic alcohol peaks (e.g., δ 4.5–5.5 for OH and vinyl protons) differentiates it from the target compound .
Biological Activity
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol is C10H8BrClO. The compound possesses a bromine and chlorine substituent on the phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress-related diseases. The DPPH radical scavenging method has been employed to evaluate the antioxidant potential of various derivatives similar to 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol. In comparative studies, compounds with similar structures have shown varying degrees of antioxidant activity.
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol | TBD | TBD |
| Ascorbic Acid | 58.2 | |
| Compound A | 79.62 | |
| Compound B | 36.78 |
The results indicate that modifications to the phenyl ring can enhance or reduce antioxidant properties, suggesting that 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol may exhibit significant antioxidant activity depending on its specific interactions within biological systems.
Anticancer Activity
The anticancer potential of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol has been explored through in vitro studies against various cancer cell lines. The MTT assay has been commonly used to assess cell viability post-treatment.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| U-87 (Glioblastoma) | TBD | TBD |
| MDA-MB-231 (Breast Cancer) | TBD | TBD |
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against cancer cell lines, suggesting that 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol may also possess anticancer properties. Notably, compounds with halogen substitutions often show enhanced potency due to increased lipophilicity and altered binding interactions with cellular targets.
Antimicrobial Activity
Antimicrobial properties are essential for developing new therapeutic agents against resistant pathogens. Preliminary studies indicate that derivatives of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol may exhibit antimicrobial activity, particularly against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
The presence of halogen atoms in the structure may contribute to enhanced antimicrobial activity by disrupting bacterial cell membranes or interfering with metabolic processes.
Case Studies
Several case studies highlight the biological relevance of compounds related to 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol:
-
Case Study A : A study investigated a series of brominated chalcone derivatives, revealing that specific substitutions led to improved anticancer activity against breast cancer cell lines.
- Findings : The most effective compound exhibited an IC50 value significantly lower than standard chemotherapeutics.
-
Case Study B : Research on antioxidant properties demonstrated that certain derivatives could scavenge free radicals more effectively than ascorbic acid.
- Findings : This suggests potential applications in preventing oxidative stress-related diseases.
Q & A
Q. What are the standard synthetic routes for 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol?
Methodological Answer: The compound can be synthesized via aldol condensation or similar carbonyl coupling reactions. A typical protocol involves:
- Reacting a substituted acetophenone derivative (e.g., 2-bromo-5-chloroacetophenone) with an aldehyde under basic conditions (e.g., 40% KOH in ethanol).
- Isolation of the product via acidification, filtration, and recrystallization .
Key Parameters: - Temperature: Room temperature or mild heating (20–40°C).
- Solvent: Ethanol or methanol for solubility and reaction control.
- Work-up: Ice-cooling followed by acid quenching to precipitate the product.
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves multi-technique validation :
- X-ray Diffraction (XRD): Determines crystal structure, space group (e.g., orthorhombic Pc2₁b), and intermolecular interactions. Refinement using SHELXL ensures accuracy (R-factor < 0.07) .
- Spectroscopy:
- IR: Peaks at ~1645 cm⁻¹ (C=O stretch), ~785 cm⁻¹ (C-Br/C-Cl) .
- ¹H NMR: Doublets for vinyl protons (δ ~7.26–7.75 ppm, J = 16 Hz) and aromatic protons (δ ~7.01–7.69 ppm) .
- Melting Point: Determined via differential scanning calorimetry (e.g., ~342 K) .
Q. How to address challenges in achieving regioselectivity and stereochemistry during synthesis?
Methodological Answer: Regioselectivity is influenced by:
- Substrate Design: Electron-withdrawing groups (e.g., Br, Cl) on the aromatic ring direct coupling positions .
- Catalysis: Base strength (e.g., KOH vs. NaOH) and reaction time control enol formation and product geometry (E/Z selectivity) .
- Stereochemical Analysis: X-ray crystallography or NOESY NMR to confirm configuration (e.g., E-isomer dominance) .
Q. How to analyze hydrogen bonding and crystal packing for this compound?
Methodological Answer:
- Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., D, R₂²(8) motifs) and quantify their role in stabilizing the lattice .
- SHELXL Refinement: Incorporate hydrogen atom positions (riding model) and twin-law corrections for disordered structures .
- Intermolecular Metrics: Measure π-π stacking distances (e.g., 3.925 Å between aromatic rings) and dihedral angles (e.g., 13.2° between planes) .
Q. How to resolve discrepancies between experimental and computational spectral data?
Methodological Answer:
- DFT Calculations: Optimize geometry using Gaussian or ORCA at the B3LYP/6-311+G(d,p) level. Compare predicted vs. observed IR/NMR shifts .
- 2D NMR: Use HSQC and HMBC to resolve ambiguous assignments (e.g., vinyl vs. aromatic proton coupling) .
- Error Analysis: Check for solvent effects (e.g., DMSO vs. CDCl₃) or crystal field distortions in XRD-derived bond lengths .
Q. What strategies refine crystal structures with twinning or disorder?
Methodological Answer:
- Twin Law Identification: Use SHELXL’s TWIN/BASF commands to model inversion twins (e.g., BASF = 0.15) .
- Disorder Modeling: Split occupancy atoms (e.g., bromine/chlorine sites) and apply restraints (SIMU/DELU) to thermal parameters .
- Validation Tools: Check R₁/R₁ₐ and Flack parameter (e.g., 0.15(3)) to confirm absolute structure .
Q. How does the substituent pattern influence reactivity in downstream transformations?
Methodological Answer:
- Electrophilic Sites: Bromine and chlorine enhance electrophilic aromatic substitution (e.g., Suzuki coupling at the para position) .
- Allylic Alcohol Reactivity: Participate in oxidation (e.g., MnO₂ to ketone) or nucleophilic additions (e.g., Grignard reagents) .
- Steric Effects: Ortho-substituents hinder planar transition states, favoring specific stereoisomers in Diels-Alder reactions .
Data Contradiction Case Study
Scenario: Discrepancy in observed vs. calculated C-Br bond lengths.
Resolution:
Check Data Quality: Ensure XRD resolution (θ > 25°) and absorption correction (SADABS) .
Theoretical Comparison: Compute bond length using relativistic DFT (ZORA approximation) for heavy atoms .
Experimental Repetition: Re-synthesize and re-crystallize the compound to rule out polymorphism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
